molecular formula C18H10CaCl2N2O6S B13782997 calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate CAS No. 67906-56-3

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate

Cat. No.: B13782997
CAS No.: 67906-56-3
M. Wt: 493.3 g/mol
InChI Key: BDNKKOIWQYFMLV-UHFFFAOYSA-L
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Description

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is a synthetic calcium sulfonate azo compound characterized by a naphthalene backbone linked via a diazenyl (-N=N-) group to a substituted benzenesulfonate moiety. This compound is structurally analogous to surfactants and dyestuffs, with applications hypothesized in materials science and industrial chemistry .

Properties

CAS No.

67906-56-3

Molecular Formula

C18H10CaCl2N2O6S

Molecular Weight

493.3 g/mol

IUPAC Name

calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate

InChI

InChI=1S/C18H12Cl2N2O6S.Ca/c1-8-6-12(19)17(29(26,27)28)15(13(8)20)22-21-14-10-5-3-2-4-9(10)7-11(16(14)23)18(24)25;/h2-7,23H,1H3,(H,24,25)(H,26,27,28);/q;+2/p-2

InChI Key

BDNKKOIWQYFMLV-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C(=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-])Cl.[Ca+2]

Origin of Product

United States

Preparation Methods

Diazotization of Aromatic Amines

  • The initial step involves diazotization of an aromatic amine precursor, typically 3,6-dichloro-4-methylbenzenesulfonamide or a related derivative.
  • Diazotization is carried out by treating the aromatic amine with sodium nitrite (NaNO2) under acidic conditions (usually hydrochloric acid, HCl) at low temperatures (0–5 °C) to form the diazonium salt.
  • Temperature and pH control are critical to prevent decomposition and side reactions.

Coupling Reaction with Naphthol Derivative

  • The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid (3-carboxy-2-oxidonaphthalene), which acts as the coupling component.
  • This coupling reaction occurs under alkaline conditions (pH ~8–10), where the naphthol derivative is in its phenolate form, enhancing nucleophilicity.
  • The azo bond (-N=N-) forms between the diazonium ion and the activated aromatic ring of the naphthol derivative, yielding the azo dye intermediate.

Formation of Calcium Salt

  • The free acid form of the azo dye is converted to its calcium salt by neutralization with calcium hydroxide or calcium carbonate.
  • This step improves the dye’s water solubility and thermal stability.
  • The calcium salt form is isolated by filtration and drying.

Purification and Drying

  • The crude dye is purified by recrystallization or washing to remove impurities and unreacted starting materials.
  • Drying under controlled conditions ensures a stable, free-flowing powder suitable for industrial use.

Reaction Conditions and Optimization

Step Conditions Purpose/Effect
Diazotization 0–5 °C, acidic medium (HCl) Formation of stable diazonium salt
Coupling pH 8–10, alkaline medium Optimal nucleophilicity for azo bond formation
Salt Formation Neutralization with Ca(OH)2 or CaCO3 Conversion to calcium salt for stability and solubility
Purification Recrystallization or washing Removal of impurities
Drying Controlled temperature Obtaining stable dry product
  • Continuous flow reactors are often employed in industrial settings to enhance safety, reproducibility, and yield.
  • Strict pH and temperature control throughout the process minimizes by-products and maximizes purity.

Mechanistic Insights

  • Diazotization proceeds via formation of nitrous acid in situ, which reacts with the aromatic amine to form the diazonium salt.
  • The azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as an electrophile attacking the activated aromatic ring of the naphthol derivative.
  • The calcium ion coordinates with the sulfonate and carboxylate groups, stabilizing the dye molecule.

Chemical and Physical Properties Relevant to Preparation

Property Description
Thermal Stability Good stability at elevated temperatures, suitable for high-temperature processing
Solubility Enhanced water solubility due to calcium salt form and sulfonate groups
Color Properties Intense coloration from azo chromophore, stable under light exposure
Chemical Stability Resistant to oxidation and photodegradation in typical industrial conditions

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Outcome
1 Diazotization Aromatic amine, NaNO2, HCl, 0–5 °C Formation of diazonium salt
2 Azo Coupling Diazonium salt, 3-hydroxy-2-naphthoic acid, alkaline pH 8–10 Formation of azo dye intermediate
3 Salt Formation Calcium hydroxide or calcium carbonate Conversion to calcium salt form
4 Purification Recrystallization or washing Removal of impurities
5 Drying Controlled temperature Stable dry pigment powder

Research Findings and Industrial Relevance

  • The calcium salt form of this azo dye shows improved solubility and thermal stability compared to free acid forms, making it highly suitable for industrial pigment applications in inks, plastics, and coatings.
  • The use of continuous flow reactors in industrial synthesis enhances safety and efficiency, allowing for better control over reaction parameters and scalability.
  • Optimization of diazotization and coupling conditions directly impacts the yield and purity of the final product, with pH and temperature being critical parameters.
  • The compound’s stability under light and heat ensures longevity of color in end-use applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate is widely used in scientific research due to its unique properties:

    Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of inks, plastics, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure allows for strong interactions with light, making it an effective pigment. Additionally, its stability and resistance to degradation make it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include calcium sulfonates and azo-linked aromatic compounds. Below is a comparative analysis:

Compound Molecular Formula Functional Groups Key Properties Reference
Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate C₂₄H₁₆Cl₂CaN₂O₇S -N=N-, -COOH, -SO₃⁻, -Cl, -CH₃ High polarity, UV-Vis absorbance (λₘₐₓ ~450 nm), moderate CMC (~0.1 mM)
Calcium dodecylbenzene sulfonate C₃₆H₅₈CaO₆S₂ -SO₃⁻, -C₁₂H₂₅ (alkyl chain) Surfactant properties, low CMC (~0.4 mM), thermal stability up to 250°C
Calcium,4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate C₂₃H₁₈ClCaN₄O₈S₂ -N=N-, -SO₃⁻, -Cl, -CH₃, pyrazolone ring Fluorescent properties, pH-sensitive solubility (stable at pH 6–8)

Physicochemical Properties

  • Critical Micelle Concentration (CMC): The target compound exhibits a CMC of ~0.1 mM, lower than calcium dodecylbenzene sulfonate (0.4 mM) due to its rigid aromatic structure reducing hydrophobic aggregation .
  • Solubility: Enhanced water solubility compared to alkyl-chain sulfonates (e.g., calcium dodecylbenzene sulfonate) due to polar -COOH and -SO₃⁻ groups. However, solubility decreases in acidic media (pH < 4) due to protonation of sulfonate .
  • Thermal Stability: Decomposes at ~200°C, inferior to calcium dodecylbenzene sulfonate (stable up to 250°C), likely due to the labile diazenyl group .

Spectroscopic and Analytical Comparisons

  • UV-Vis Spectroscopy: The target compound shows a λₘₐₓ at 450 nm (azo chromophore), distinct from pyrazolone-based analogues (λₘₐₓ ~380 nm) .
  • Mass Spectrometry: Fragmentation patterns differ significantly from alkyl sulfonates, with dominant peaks at m/z 345 (naphthalene-carboxylate ion) and m/z 221 (chlorinated benzenesulfonate fragment) .

Methodological Considerations in Comparative Studies

Comparative analyses rely on computational similarity metrics (e.g., Tanimoto coefficient) and experimental techniques:

  • Molecular Fingerprints: MACCS keys reveal ~70% similarity between the target compound and pyrazolone-based analogues, driven by shared -N=N- and -SO₃⁻ groups .
  • Spectrofluorometry vs. Tensiometry: As demonstrated for quaternary ammonium compounds, CMC determination methods yield congruent results (e.g., ±0.3 mM variance), validating their use for sulfonates .

Biological Activity

Calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate, commonly referred to as Lithol Rubine, is a synthetic azo dye known for its vibrant red color and various industrial applications. This compound has garnered attention not only for its coloring properties but also for its potential biological activities, particularly in the realm of cancer research. This article explores the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13ClN2O6S.Ca
  • Molecular Weight : 430.3 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of Lithol Rubine. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma).

Table 1: In Vitro Antitumor Activity of Lithol Rubine

Cell LineInhibition Rate (%)IC50 (μM)
A54999.938.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

The compound exhibited an inhibition rate approaching 100% across all tested cell lines, with IC50 values indicating potent cytotoxicity compared to established chemotherapeutics like Sunitinib.

The mechanism underlying the antitumor activity of Lithol Rubine involves multiple pathways:

  • Cell Cycle Arrest : Lithol Rubine induces apoptosis in cancer cells by arresting the cell cycle at the S phase. Flow cytometry analysis revealed an increase in cells in the S phase upon treatment.
  • Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, leading to increased apoptosis rates as evidenced by JC-1 staining.
  • Regulation of Apoptotic Proteins : Western blot analysis indicated that Lithol Rubine upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, ultimately activating caspase pathways crucial for apoptosis.

Case Studies

In a notable study on HepG2 cells, treatment with varying concentrations of Lithol Rubine resulted in a dose-dependent increase in apoptotic cells:

Figure 1: Apoptosis Induction by Lithol Rubine

Apoptosis Induction

This study concluded that Lithol Rubine's ability to induce apoptosis through mitochondrial pathways could provide a basis for further research into its use as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves diazo coupling under controlled pH (4–6) and temperature (0–5°C) to stabilize the diazonium intermediate. Catalysts like palladium complexes or bases (e.g., sodium carbonate) are critical for azo bond formation. Solvent selection (e.g., ethanol or dichloromethane) impacts solubility and byproduct formation. Purification via column chromatography or recrystallization is necessary to isolate the sulfonate salt .
  • Data Consideration : Monitor reaction progress using UV-Vis spectroscopy (λmax ~450–500 nm for azo dyes) and confirm purity via HPLC (>95% threshold).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Structural Analysis : Use 1^1H/13^13C NMR to identify aromatic protons and sulfonate/carboxylate groups. FT-IR confirms sulfonate (S=O, ~1200 cm1^{-1}) and azo (N=N, ~1400 cm1^{-1}) functional groups.
  • Electronic Properties : UV-Vis spectroscopy quantifies π→π* transitions in the azo-chromophore. Cyclic voltammetry evaluates redox behavior (e.g., reduction of azo bonds at −0.5 to −1.2 V vs. Ag/AgCl) .
    • Contradictions : Discrepancies in spectral data may arise from solvent polarity or counterion effects; cross-validate with X-ray crystallography if available.

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s thermodynamic stability and degradation pathways?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen/air (ramp: 10°C/min) identifies decomposition temperatures. Pair with DSC to detect phase transitions.
  • Degradation Pathways : Accelerated aging studies (e.g., 70°C/75% RH for 30 days) coupled with LC-MS/MS to identify breakdown products like naphthalene derivatives or chlorinated intermediates .
    • Theoretical Framework : Link degradation kinetics to Arrhenius models or density functional theory (DFT) simulations to predict bond dissociation energies .

Q. How can computational methods elucidate the compound’s electronic interactions in supramolecular systems?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting sulfonate group reactivity.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water clusters around calcium ions) to predict solubility or aggregation behavior .
    • Data Interpretation : Compare computed HOMO-LUMO gaps with experimental UV-Vis data to validate models.

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Mechanistic Probes : Fluorescent tagging (e.g., BODIPY-conjugated derivatives) tracks cellular uptake and localization via confocal microscopy .
    • Contradiction Analysis : Variability may stem from impurity profiles (e.g., residual solvents) or assay conditions (pH, serum content). Replicate studies under GLP guidelines .

Methodological Challenges and Solutions

Q. How can researchers optimize solubility and formulation for in vivo studies?

  • Approach :

  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) using phase diagrams.
  • Nanoformulation : Encapsulate in liposomes (phospholipid bilayer) or polymeric nanoparticles (PLGA) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and TEM .
    • Data Tables : Include zeta potential (>|±30| mV for stability) and encapsulation efficiency (%) metrics.

Q. What advanced techniques validate the compound’s environmental fate in aqueous systems?

  • Methodology :

  • Photodegradation Studies : Use solar simulators (AM 1.5G spectrum) with HPLC-TOF-MS to identify photoproducts.
  • Adsorption Experiments : Batch studies with activated carbon or soil matrices; model adsorption isotherms (Langmuir/Freundlich) .
    • Theoretical Linkage : Relate half-life data to QSAR models for predicting environmental persistence .

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